(5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
“(5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms.
- The “5Z” in the name indicates the geometry of the double bond between the two carbon atoms (Z = cis configuration).
- The substituents include a furan ring, a benzylidene group, and two methoxy (OCH₃) groups.
Preparation Methods
Synthetic Routes::
Hantzsch Synthesis:
Knoevenagel Reaction:
Other Approaches:
- While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazolidinedione.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylidene group can be modified via nucleophilic substitution.
Common Reagents: Thiourea, aldehydes, β-ketoesters, and various oxidants/reducing agents.
Major Products: Thiazolidinones, thiazolidinediones, and their derivatives.
Scientific Research Applications
Medicine: Thiazolidinones exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Chemistry: Used as building blocks in organic synthesis.
Industry: Limited applications due to complexity, but potential exists in drug discovery.
Mechanism of Action
Targets: Depends on the specific derivative, but interactions with enzymes, receptors, or DNA are likely.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: The combination of furan, benzylidene, and thiazolidinone motifs sets this compound apart.
Similar Compounds: Related thiazolidinones, such as 2-thioxo-4-thiazolidinones and 2-iminothiazolidinones.
Properties
Molecular Formula |
C17H15NO4S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-8- |
InChI Key |
YNMMYMFENMXUBK-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OC |
Origin of Product |
United States |
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